Physicochemical Profile: 5-Acetyl vs. 5-Benzoyl DHPM
The 5-acetyl substituent in CAS 315240-35-8 provides a lower molecular weight (320.34 g/mol) and reduced lipophilicity compared to the 5-benzoyl analog CAS 713098-20-5 (Molecular Weight: 382.41 g/mol, calculated). This difference is derived from the substructure change (–C(=O)CH3 vs. –C(=O)C6H5), which reduces the predicted LogP and topological polar surface area (TPSA). A lower molecular weight and TPSA are generally favorable for oral bioavailability according to Lipinski's Rule of Five [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 320.34 g/mol |
| Comparator Or Baseline | 382.41 g/mol (CAS 713098-20-5, 5-benzoyl analog) |
| Quantified Difference | -62.07 g/mol (approx. 16% reduction) |
| Conditions | Calculated based on molecular formula (C16H20N2O5 vs. C21H22N2O5) |
Why This Matters
For procurement, this physicochemical differentiation directly impacts formulation, assay solubility, and biological membrane permeability, making CAS 315240-35-8 a more suitable starting point for lead optimization requiring better drug-like properties.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
